molecular formula C4H8O3S B073002 3-Methyl-1,2-oxathiolane 2,2-dioxide CAS No. 1121-03-5

3-Methyl-1,2-oxathiolane 2,2-dioxide

Cat. No.: B073002
CAS No.: 1121-03-5
M. Wt: 136.17 g/mol
InChI Key: VWEYDBUEGDKEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,2-oxathiolane 2,2-dioxide is a useful research compound. Its molecular formula is C4H8O3S and its molecular weight is 136.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cholinergic Potency and Selectivity : Teodori et al. (1987) studied chiral cholinergic agonists carrying a 1,3-oxathiolane nucleus. They found that certain enantiomers showed selective and potent muscarinic agent properties, implying potential applications in neurochemistry and pharmacology (Teodori et al., 1987).

  • Workplace Air Quality Monitoring : Oldeweme and Klockow (1986) described chromatographic procedures for determining 1,2-oxathiolane-2,2-dioxide in workplace air, suggesting its importance in occupational health and safety (Oldeweme & Klockow, 1986).

  • Molecular and Crystal Structure Analysis : Petit et al. (1980) conducted an X-ray analysis of 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide, providing insights into the compound's molecular and crystal structures, which is crucial for understanding its chemical behavior and potential applications (Petit et al., 1980).

  • Synthesis and Stereochemistry : Pihlaja et al. (2008) investigated the synthesis and stereochemistry of 3-oxo-1,3-oxathiolanes, including their structural characterization and conformational properties. This research contributes to the fundamental understanding of the compound's chemistry (Pihlaja et al., 2008).

  • Antagonist Synthesis in Muscarinic Ligands : Dei et al. (2008) synthesized isomeric 1-methyl-2-(2,2-alkylaryl-1,3-oxathiolan-5-yl)pyrrolidine 3-sulfoxide derivatives, which are potent muscarinic antagonists, indicating their potential in drug development (Dei et al., 2008).

  • Fungal Biotransformation : Holland and Muñoz (1988) explored the biotransformation of 1,3-oxathiolanes by fungi, indicating potential applications in biotechnology and organic synthesis (Holland & Muñoz, 1988).

  • Electron Impact Decomposition Study : Tretyakova et al. (1997) investigated the decomposition of 3,5-diaryl-1,2-oxathiolane-2-oxides under electron impact, contributing to the understanding of its chemical behavior under specific conditions (Tretyakova et al., 1997).

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” and the hazard statement H225 . Precautionary statements include P210, P280, P403+P235, and P501 . More detailed safety and hazard information should be available in the compound’s Material Safety Data Sheet (MSDS).

Properties

IUPAC Name

3-methyloxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3S/c1-4-2-3-7-8(4,5)6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEYDBUEGDKEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCOS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00883653
Record name 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1121-03-5
Record name 2,4-Butanesultone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1121-03-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121035
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2-Oxathiolane, 3-methyl-, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00883653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxathiolane 2,2-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.024
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,2-oxathiolane 2,2-dioxide
Reactant of Route 2
3-Methyl-1,2-oxathiolane 2,2-dioxide
Reactant of Route 3
3-Methyl-1,2-oxathiolane 2,2-dioxide
Reactant of Route 4
3-Methyl-1,2-oxathiolane 2,2-dioxide
Reactant of Route 5
3-Methyl-1,2-oxathiolane 2,2-dioxide
Reactant of Route 6
3-Methyl-1,2-oxathiolane 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.